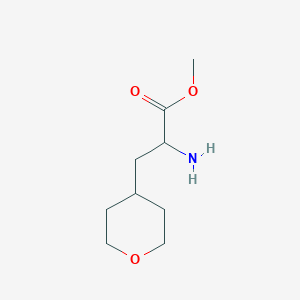
Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate
Übersicht
Beschreibung
Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate, also known as methyl (S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate, is a compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C₉H₁₇NO₃
- Molecular Weight : 187.24 g/mol
- CAS Number : 1192057-13-8
- Structure : The compound features a tetrahydro-2H-pyran ring, which contributes to its unique biological activity.
Biological Activity
This compound has been studied for various biological activities, including:
- Neuroprotective Effects : Research indicates that compounds with similar structures can exhibit neuroprotective properties, potentially making this compound a candidate for neurodegenerative disease treatments.
- Antimicrobial Activity : The compound has shown promise in antimicrobial studies, suggesting its effectiveness against certain bacterial strains. Its structural similarity to known antimicrobial agents may enhance its efficacy.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with commercially available amino acids or their derivatives.
- Cyclization : A critical step involves the formation of the tetrahydro-pyran ring through cyclization reactions under acidic or basic conditions.
- Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity levels (typically above 95%) .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-amino-3-(oxan-4-yl)propanoate | C₉H₁₈ClNO₃ | Contains an oxane ring; different biological profile |
| N-Methylglycine | C₂H₇NO₂ | Simpler structure; lacks cyclic components |
| L-Alanine | C₃H₇NO₂ | Basic amino acid structure; no cyclic features |
This comparison highlights how the unique cyclic structure of this compound may influence its biological activity differently compared to simpler amino acids or other cyclic derivatives.
Eigenschaften
IUPAC Name |
methyl 2-amino-3-(oxan-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHLKQZNJCKPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734728 | |
| Record name | Methyl 3-oxan-4-ylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192057-13-8 | |
| Record name | Methyl 3-oxan-4-ylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















